Cas no 1017397-16-8 (1-amino-2-(3,4-dimethylphenyl)propan-2-ol)

1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is a chiral amino alcohol derivative featuring a substituted phenyl ring, which lends it utility as a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural framework, incorporating both amino and hydroxyl functional groups, enables its use in asymmetric catalysis and as a building block for bioactive compounds. The presence of the 3,4-dimethylphenyl moiety enhances steric and electronic properties, making it valuable for fine-tuning molecular interactions. This compound is particularly relevant in the development of adrenergic receptor ligands and other pharmacologically active molecules. High purity and well-defined stereochemistry ensure consistent performance in research and industrial processes.
1-amino-2-(3,4-dimethylphenyl)propan-2-ol structure
1017397-16-8 structure
Product Name:1-amino-2-(3,4-dimethylphenyl)propan-2-ol
CAS No:1017397-16-8
MF:C11H17NO
MW:179.258783102036
CID:5880614
PubChem ID:24271634
Update Time:2025-10-19

1-amino-2-(3,4-dimethylphenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, α-(aminomethyl)-α,3,4-trimethyl-
    • 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol
    • AKOS012068276
    • EN300-1856002
    • 1017397-16-8
    • CS-0278347
    • 1-amino-2-(3,4-dimethylphenyl)propan-2-ol
    • Inchi: 1S/C11H17NO/c1-8-4-5-10(6-9(8)2)11(3,13)7-12/h4-6,13H,7,12H2,1-3H3
    • InChI Key: IIPJYNUVMDJLEN-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(C)=C(C)C=1)(O)(C)CN

Computed Properties

  • Exact Mass: 179.131014166g/mol
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.034±0.06 g/cm3(Predicted)
  • Boiling Point: 329.3±37.0 °C(Predicted)
  • pka: 12.38±0.50(Predicted)

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Additional information on 1-amino-2-(3,4-dimethylphenyl)propan-2-ol

Introduction to 1-amino-2-(3,4-dimethylphenyl)propan-2-ol (CAS No. 1017397-16-8)

1-amino-2-(3,4-dimethylphenyl)propan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1017397-16-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural arrangement of an amino group, a secondary alcohol functionality, and a dimethyl-substituted benzene ring, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The compound's stereochemistry and electronic distribution make it a valuable scaffold for developing novel therapeutic agents.

The structural motif of 1-amino-2-(3,4-dimethylphenyl)propan-2-ol encompasses several key pharmacophoric elements that are highly relevant in contemporary drug design. The presence of both an amino group and a secondary alcohol allows for diverse chemical modifications, enabling the synthesis of derivatives with tailored biological activities. Furthermore, the 3,4-dimethylphenyl ring introduces steric and electronic influences that can modulate interactions with biological targets. These features have positioned this compound as a promising candidate for further exploration in the development of small-molecule drugs.

In recent years, there has been growing interest in leveraging computational methods and high-throughput screening to accelerate the discovery of bioactive molecules. 1-amino-2-(3,4-dimethylphenyl)propan-2-ol has been utilized in virtual screening campaigns to identify potential hits against various disease-related targets. Its structural framework has proven conducive to generating molecular libraries for fragment-based drug design, where the compound serves as a key building block for constructing more complex and potent inhibitors.

The synthesis of 1-amino-2-(3,4-dimethylphenyl)propan-2-ol involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key synthetic strategies include cross-coupling reactions, nucleophilic substitutions, and functional group interconversions. Advanced techniques such as transition-metal catalysis have been employed to achieve high yields and selectivity in these processes. The synthetic pathways developed for this compound not only demonstrate its feasibility as a pharmaceutical intermediate but also contribute to the broader toolkit of synthetic organic chemists.

From a biological perspective, 1-amino-2-(3,4-dimethylphenyl)propan-2-ol has been investigated for its potential role in modulating enzyme activity and receptor binding. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on enzymes involved in metabolic pathways relevant to inflammation and neurodegeneration. The dimethylphenyl moiety, in particular, has been shown to enhance binding affinity through π-stacking interactions with aromatic residues in protein targets. This insight has guided efforts to optimize the compound's pharmacokinetic properties and therapeutic index.

The development of novel drug candidates often necessitates rigorous evaluation through preclinical studies to assess safety and efficacy. 1-amino-2-(3,4-dimethylphenyl)propan-2-ol has been subjected to in vitro assays to evaluate its interaction with biological systems. These studies have provided valuable data on its metabolic stability, cell permeability, and potential toxicity profiles. The results from these assays have informed subsequent modifications aimed at improving pharmacological properties while minimizing adverse effects.

The role of 1-amino-2-(3,4-dimethylphenyl)propan-2-ol in medicinal chemistry extends beyond its direct use as a drug candidate. It serves as a versatile intermediate for synthesizing more complex molecules with enhanced therapeutic potential. For instance, its incorporation into peptidomimetics has led to the development of novel scaffolds that mimic natural bioactive peptides while offering improved stability and bioavailability. This underscores the compound's versatility as a building block in drug discovery.

Advances in analytical chemistry have enabled detailed characterization of 1-amino-2-(3,4-dimethylphenyl)propan-2-ol, facilitating its integration into research pipelines. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its structure and confirm its purity. These analytical methods are essential for ensuring the quality of materials used in pharmaceutical research and development.

The future prospects for 1-amino-2-(3,4-dimethylphenyl)propan-2-ol are promising, given its unique structural features and potential applications. Ongoing research aims to expand its utility by exploring new synthetic routes and biological functions. Collaborative efforts between synthetic chemists and biologists are expected to yield innovative derivatives with enhanced therapeutic efficacy. As computational biology continues to advance, virtual screening approaches will further refine the identification of promising candidates derived from this scaffold.

In conclusion,1-amino-2-(3,4-dimethylphenyl)propan-2-ol (CAS No. 1017397-16-8) represents a significant asset in pharmaceutical chemistry with diverse applications ranging from drug discovery to synthetic methodology development. Its structural complexity and functional diversity make it a valuable compound for researchers seeking novel therapeutic solutions. As scientific understanding evolves,this molecule is poised to play an increasingly important role in advancing medicinal chemistry research.

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